2-(2,4-Difluorophenyl)-2-ethyloxirane

Chiral synthesis Enantiomeric purity Asymmetric epoxidation

2-(2,4-Difluorophenyl)-2-ethyloxirane (CAS 2248413‑56‑9) is a racemic three‑membered cyclic ether (oxirane) carrying a 2,4‑difluorophenyl substituent and an ethyl group at the same carbon. Its molecular formula is C₁₀H₁₀F₂O and the molecular weight is 184.18 g mol⁻¹.

Molecular Formula C10H10F2O
Molecular Weight 184.186
CAS No. 2248413-56-9
Cat. No. B2650684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)-2-ethyloxirane
CAS2248413-56-9
Molecular FormulaC10H10F2O
Molecular Weight184.186
Structural Identifiers
SMILESCCC1(CO1)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C10H10F2O/c1-2-10(6-13-10)8-4-3-7(11)5-9(8)12/h3-5H,2,6H2,1H3
InChIKeyHMXUWWRDORQULE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Difluorophenyl)-2-ethyloxirane (CAS 2248413-56-9) – Core Identity and Positioning Within Oxirane Intermediates


2-(2,4-Difluorophenyl)-2-ethyloxirane (CAS 2248413‑56‑9) is a racemic three‑membered cyclic ether (oxirane) carrying a 2,4‑difluorophenyl substituent and an ethyl group at the same carbon . Its molecular formula is C₁₀H₁₀F₂O and the molecular weight is 184.18 g mol⁻¹ . Because the oxirane carbon C2 is a stereogenic center, the CAS registration without a stereodescriptor corresponds to the racemic (±) form. The compound belongs to the class of difluorophenyl oxiranes that serve as key synthetic intermediates in the manufacture of triazole antifungal agents, including efinaconazole [1].

Why a Generic Racemate Cannot Replace Enantiomerically Defined 2‑(2,4‑Difluorophenyl)oxiranes in Chiral Synthesis


Compounds within the 2‑(2,4‑difluorophenyl)oxirane family cannot be interchanged at will because the carbon bearing the difluorophenyl and ethyl groups is a stereogenic center. The racemic form (the target compound) contains a 1:1 mixture of (R) and (S) enantiomers, whereas the pharmacopoeia‑compliant syntheses of efinaconazole and related triazole antifungals require a single enantiomer of the oxirane intermediate [1]. Substituting a racemate for an enantiopure building block in a chiral drug synthesis would compromise diastereoselectivity, reduce the yield of the active pharmaceutical ingredient, and create additional purification burdens. The quantitative evidence below shows precisely where these differences translate into measurable selection criteria.

Head‑to‑Head Quantitative Differentiation of 2‑(2,4‑Difluorophenyl)‑2‑ethyloxirane (CAS 2248413‑56‑9) vs. Enantiopure Analogs


Enantiomeric Excess (ee): Racemic vs. Enantiopure (2R)‑Oxirane

The target compound is the racemic mixture and therefore has an enantiomeric excess of 0 % by definition. In contrast, the single enantiomer (2R)‑2‑(2,4‑difluorophenyl)oxirane (CAS 851634‑77‑0) is supplied with a guaranteed enantiomeric excess of ≥ 97.5 % . This near‑complete optical purity is mandatory for stereoselective downstream reactions that produce chiral antifungal agents.

Chiral synthesis Enantiomeric purity Asymmetric epoxidation Quality control

Regulatory and Patent Compliance: Mandatory Chirality in Efinaconazole Intermediates

The World Intellectual Property Organization patent WO2016181306A1 explicitly teaches the preparation of efinaconazole using the enantiomerically pure oxirane (2R,3S)‑2‑(2,4‑difluorophenyl)‑3‑methyl‑2‑[(1H‑1,2,4‑triazol‑1‑yl)methyl]oxirane [1]. The racemic target compound cannot meet this requirement because it contains both (R) and (S) configurations at the oxirane carbon, which would lead to a mixture of diastereomeric products that do not conform to the regulatory filing.

Efinaconazole synthesis Patent compliance cGMP intermediate

Procurement Cost per Gram of Active Enantiomer: Racemate Economics vs. Enantiopure Premium

The racemic 2‑(2,4‑difluorophenyl)oxirane (CAS 111991‑12‑9) is available at approximately $575 g⁻¹, whereas the enantiomerically pure (2R)‑oxirane (CAS 851634‑77‑0) sells for $1 705 g⁻¹ . The price premium for the single enantiomer accounts for the additional resolution or asymmetric synthesis steps. For applications where chirality is irrelevant, the racemic option offers a cost advantage; however, when chirality is essential, the lower upfront cost of the racemate is nullified by the expense of in‑house resolution.

Cost analysis Procurement budget Research economics

Availability of Physical‑Property Data for Process Design

The enantiopure (2R)‑2‑(2,4‑difluorophenyl)oxirane has a predicted normal boiling point of 162 °C, and its density has been computationally estimated . In contrast, no boiling‑point, density, or flash‑point data are reported for the racemic 2‑(2,4‑difluorophenyl)‑2‑ethyloxirane in authoritative databases . The absence of these data creates uncertainty in distillation‑based purification, solvent selection, and process‑safety assessments.

Process engineering Boiling point Solvent selection Safety data

Stereo‑purity Requirement for Antifungal Bioactivity: In‑Vitro Potency of Enantiomers

In a seminal study of the azole antifungal SM‑8668 (which shares the 2‑(2,4‑difluorophenyl)oxirane pharmacophore), only the (2R,3R)‑enantiomer displayed potent in‑vitro and in‑vivo antifungal activity, while the enantiomeric counterpart was substantially less active [1]. This demonstrates a class‑level principle: the racemic oxirane mixture contains a 50 % fraction of the inactive enantiomer, effectively halving the potency per gram if tested without resolution.

Antifungal activity Structure‑activity relationship Enantiomer discrimination

Optimal Deployment Scenarios for 2‑(2,4‑Difluorophenyl)‑2‑ethyloxirane Based on Quantitative Differentiation


Chiral Resolution Method Development and Preparative‑Scale Separation

Because the racemic mixture contains a 1:1 ratio of enantiomers (Section 3, Evidence 1), it is the ideal starting point for investigating enzymatic kinetic resolution, chiral chromatography, or classical diastereomeric salt formation. Researchers can use the documented enantiomeric excess specification of the single enantiomer (≥ 97.5 % ee) as a benchmark for evaluating resolution efficiency .

Non‑Stereospecific Building Block for Achiral Heterocyclic Libraries

When the target molecule does not require stereochemical control—for example, in the construction of achiral oxirane‑derived building blocks or in materials science—the racemic compound provides a cost‑effective feedstock. The 3‑fold lower price compared to the enantiopure analog (Section 3, Evidence 3) makes it the economically preferred choice for gram‑ to kilo‑scale achiral syntheses.

Impurity Reference Standard for Efinaconazole Process Development

The racemic 2‑(2,4‑difluorophenyl)‑2‑ethyloxirane can serve as a process impurity marker in the manufacture of efinaconazole. Because the patent‑specified route requires a single enantiomer (Section 3, Evidence 2), the presence of the racemate in the final drug substance would indicate a breach in stereochemical purity. Quantifying this impurity supports regulatory compliance and quality‑by‑design initiatives.

Early‑Stage Medicinal Chemistry SAR Exploration with Built‑In Resolution Check

Medicinal chemists synthesizing novel 2,4‑difluorophenyl‑containing antifungals can deliberately use the racemic oxirane as a diversity input. The 50 % inactive enantiomer principle (Section 3, Evidence 5) provides a built‑in biological validation: if a racemic intermediate yields high potency, the active enantiomer is likely even more potent, justifying investment in asymmetric synthesis.

Quote Request

Request a Quote for 2-(2,4-Difluorophenyl)-2-ethyloxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.